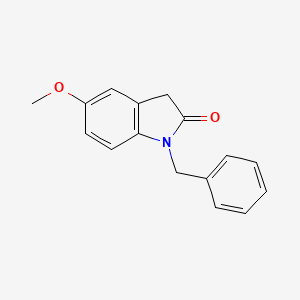
1-Benzyl-5-methoxyindolin-2-one
概述
描述
1-Benzyl-5-methoxyindolin-2-one is an organic compound belonging to the class of indole-3-acetic acid derivatives. It is primarily used for research purposes and is not intended for human or veterinary use. The molecular formula of this compound is C16H15NO2, and it has a molecular weight of 253.30 g/mol .
作用机制
Target of Action
The primary target of 1-Benzyl-5-methoxyindolin-2-one is acetylcholine esterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, and terminates synaptic transmission. It plays a crucial role in the cholinergic system, which is involved in numerous neurologic functions, including cognition .
Mode of Action
This compound interacts with AChE, inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing the concentration of acetylcholine at the synapse. The increased acetylcholine enhances cholinergic transmission, improving cognitive function .
Biochemical Pathways
The inhibition of AChE by this compound affects the cholinergic pathway. The increased acetylcholine levels can lead to enhanced cholinergic transmission. This can have downstream effects on various cognitive processes, including memory and attention .
Result of Action
The inhibition of AChE by this compound leads to increased acetylcholine levels, enhancing cholinergic transmission . This can result in improved cognitive function, making the compound potentially useful in the treatment of cognitive disorders such as Alzheimer’s disease .
生化分析
Biochemical Properties
Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 1-Benzyl-5-methoxyindolin-2-one may interact with a variety of enzymes, proteins, and other biomolecules.
Cellular Effects
Some indole derivatives have been found to exhibit strong cytotoxicity against human cancer cell lines . This suggests that this compound may influence cell function and impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that indole derivatives can inhibit acetylcholine esterase (AChE), an enzyme that is clinically used to treat Alzheimer’s disease . This suggests that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
准备方法
The synthesis of 1-Benzyl-5-methoxyindolin-2-one can be achieved through various synthetic routes. One common method involves the reaction of 1-benzyl-5-methoxyindoline-2,3-dione with hydrazine hydrate in dimethyl sulfoxide (DMSO) at 140°C. The mixture is then cooled, diluted with water and ethyl acetate, and the layers are separated. Industrial production methods often involve bulk custom synthesis and sourcing .
化学反应分析
1-Benzyl-5-methoxyindolin-2-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can yield different indole derivatives.
Substitution: Substitution reactions, particularly at the benzyl group, can lead to the formation of various substituted indoles.
Common reagents used in these reactions include hydrazine hydrate, methanesulfonic acid, and phenylhydrazine hydrochloride . Major products formed from these reactions include tricyclic indoles and azepinoindoles .
科学研究应用
1-Benzyl-5-methoxyindolin-2-one has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of novel bioactive molecules, including acetylcholine esterase (AChE) inhibitors.
Biology: The compound is studied for its potential effects on neurotransmitter systems, particularly in relation to AChE inhibition.
Medicine: Research has shown its potential as an anticancer agent, with some derivatives exhibiting strong cytotoxicity against human cancer cell lines.
Industry: It is explored for use in chemical sensors and environmental monitoring.
相似化合物的比较
1-Benzyl-5-methoxyindolin-2-one is unique due to its specific structure and mechanism of action. Similar compounds include:
N-Benzyl-5-methoxytryptamine: This compound has a similar core structure and affects serotonin receptors.
5-Chloro-8-methoxyquinoline: Used in chemical sensors, similar to the applications of this compound.
Indole derivatives: Various indole derivatives are used in the synthesis of bioactive molecules and have similar applications in chemistry and medicine.
属性
IUPAC Name |
1-benzyl-5-methoxy-3H-indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c1-19-14-7-8-15-13(9-14)10-16(18)17(15)11-12-5-3-2-4-6-12/h2-9H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLGVDGROAJYVDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C(=O)C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601212886 | |
| Record name | 1,3-Dihydro-5-methoxy-1-(phenylmethyl)-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601212886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65836-82-0 | |
| Record name | 1,3-Dihydro-5-methoxy-1-(phenylmethyl)-2H-indol-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65836-82-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dihydro-5-methoxy-1-(phenylmethyl)-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601212886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[2-(1,3-Benzodioxol-5-yl)-2-oxoethyl]sulfanyl-6-pyridin-4-yl-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B3037809.png)
![2-[2-(1,3-Benzodioxol-5-yl)-2-oxoethyl]sulfanyl-6-tert-butyl-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B3037810.png)
![4-(2-Chloro-benzyl)-2-methyl-4H-benzo[1,4]oxazin-3-one](/img/structure/B3037813.png)
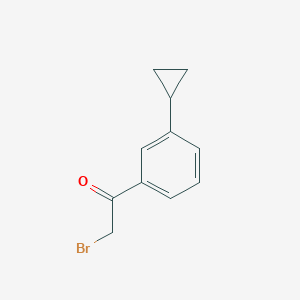
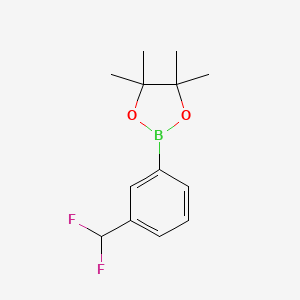
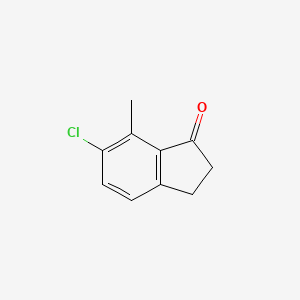
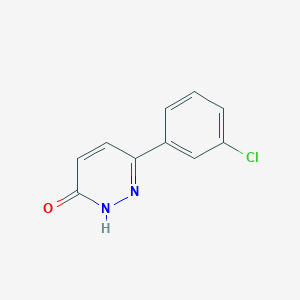
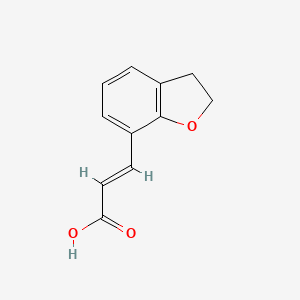
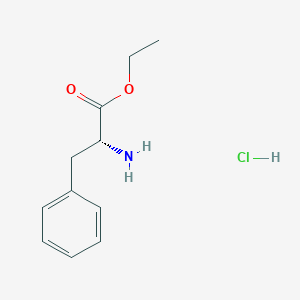
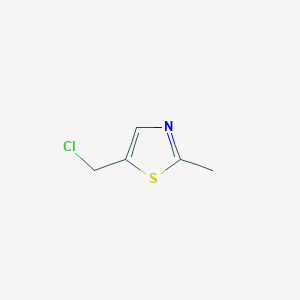
![3beta-[[(E)-3-(4-Hydroxyphenyl)propenoyl]oxy]-2alpha-hydroxyurs-12-ene-28-oic acid](/img/structure/B3037828.png)
![1-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-[(4-chlorophenyl)sulfanyl]propan-1-one](/img/structure/B3037830.png)
![2-amino-7-methyl-1',3',5-trioxospiro[7,8-dihydro-6H-chromene-4,2'-indene]-3-carbonitrile](/img/structure/B3037831.png)

